molecular formula C20H20N2O2S B4930838 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B4930838
M. Wt: 352.5 g/mol
InChI Key: UNPWDRKHVWKMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a synthetic quinazolinone derivative offered for research purposes. This compound belongs to a class of nitrogen-containing heterocycles that are considered a "privileged structure" in medicinal chemistry due to their diverse biological activities and presence in numerous natural alkaloids . The core tetrahydrobenzo[h]quinazoline-thione structure serves as a crucial scaffold for designing novel bioactive molecules . Quinazolinone derivatives, including thione analogues, are extensively investigated in oncology research for their potential as anticancer agents. These compounds can modulate various cellular targets, such as kinase enzymes involved in signal transduction pathways that control cell growth and survival . Specific quinazolinone-based molecules have been developed as potent inhibitors of kinases like DYRK1A and EGFR, which are significant targets in colon and lung cancer research . The biological activity of these compounds is highly influenced by substitutions on the quinazolinone core, with modifications at positions like C-4 and on the fused benzene ring (e.g., an 8-methoxy group) known to fine-tune their potency and selectivity . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex polycyclic systems, or as a pharmacophore for developing new therapeutic agents targeting various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders . Please Note: This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-23-14-6-3-12(4-7-14)18-17-9-5-13-11-15(24-2)8-10-16(13)19(17)22-20(25)21-18/h3-4,6-8,10-11,18H,5,9H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWDRKHVWKMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(CC3)C=C(C=C4)OC)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable thiol in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via a microwave-assisted, one-pot condensation of:

  • 1-Tetralone (or substituted tetralones)

  • 4-Methoxybenzaldehyde

  • Thiourea

Conditions :

  • Solvent: Acetonitrile

  • Catalyst: Concentrated HCl

  • Microwave irradiation at 30% power (2–7 minutes)

  • Yield: 35–53% (dependent on substituents) .

Alkylation Reactions

The thione group at position 2 undergoes S-alkylation with electrophilic agents (e.g., alkyl halides, benzyl chlorides):

General Procedure :

  • Substrate: 8-Methoxy-4-(4-methoxyphenyl)quinazolinethione

  • Alkylating Agent: Dimethyl sulfate, diethyl sulfate, benzyl chloride, or n-butyl bromide

  • Base: NaOH in ethanol/water

  • Conditions: Reflux for 3–5 hours

  • Products: 2-(Alkylthio)-4-(4-methoxyphenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h ]quinazolines .

Table 2: Representative S-Alkylation Products

EntryAlkylating AgentProduct Substituent (X)Yield (%)M.p. (°C)
13C₆H₅CH₂ClBenzyl65218–219
17n-C₄H₉Brn-Butyl85202–204
20(CH₃)₂SO₄Methyl56219–221

Oxidation to Quinazolinones

The thione group is oxidized to a ketone under sulfur-mediated dehydrogenation :

Conditions :

  • Solvent: o-Dichlorobenzene

  • Reagent: Elemental sulfur

  • Temperature: Reflux (180–200°C)

  • Time: 5 hours

  • Yield: ~78% .

Product : 8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h ]quinazolin-2(1H )-one.

Functional Group Stability

  • Methoxy Groups : Resistant to hydrolysis under acidic/basic conditions due to steric protection from the fused tetrahydronaphthalene ring .

  • Thione Reactivity : Participates in nucleophilic substitution but remains inert toward electrophilic aromatic substitution under standard conditions .

Spectroscopic Characterization

  • IR : C=S stretch at 1,138–1,193 cm⁻¹; NH stretches at 3,190–3,210 cm⁻¹ .

  • ¹H NMR :

    • Methoxy protons: δ 3.80 (s, 3H, OCH₃) .

    • Tetrahydrobenzo ring protons: δ 2.10–2.78 (m, 4H, CH₂) .

    • Aromatic protons: δ 6.68–8.16 (m, 8H, Ar-H) .

Antimicrobial Activity

While direct data for this compound is limited, structurally similar tetrahydrobenzoquinazolinethiones exhibit:

  • Antibacterial Activity : MIC = 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity : MIC = 25–100 µg/mL against Candida albicans .

Comparative Reactivity Insights

  • Electron-Withdrawing Groups (e.g., NO₂ at R) reduce alkylation yields due to decreased nucleophilicity of the thione .

  • Microwave Irradiation enhances reaction rates by 5–10× compared to conventional heating .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione allows it to interact with microtubules, which are critical components of the cellular cytoskeleton.

  • Mechanism of Action : The compound exhibits microtubule-depolymerizing activity, similar to that of established chemotherapeutics like colchicine. It has been shown to inhibit tubulin assembly and disrupt mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .
  • Potency : In comparative studies, this compound demonstrated a significantly higher potency in inhibiting cancer cell proliferation than several lead compounds in its class. For instance, it was reported to be 7-fold more effective than a reference compound in microtubule depolymerization assays .

Antimicrobial Properties

The thione functional group present in the compound contributes to its antimicrobial properties. Research indicates that derivatives of quinazoline compounds often exhibit activity against various bacterial strains.

  • Testing : In vitro studies have shown that modifications to the quinazoline structure can enhance its antibacterial efficacy. The presence of methoxy groups is believed to increase lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties.

  • Mechanism : The neuroprotective effects are hypothesized to arise from the compound's ability to modulate oxidative stress and inflammation within neuronal tissues. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a significant role .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively in the literature.

  • Synthetic Routes : Various synthetic pathways have been developed using methodologies such as Gewald reactions and nucleophilic substitutions to produce both the parent compound and its derivatives with enhanced biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Methoxy GroupsEnhance lipophilicity and bioavailability
Thione vs. SulfurThione enhances interaction with biological targets compared to sulfur analogs
Substituent PositioningAffects binding affinity to tubulin and overall potency

Mechanism of Action

The mechanism of action of 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The benzo[h]quinazoline-2(1H)-thione core allows for structural diversification. Key analogs and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Reference
Target Compound 8-OCH₃, 4-(4-OCH₃-Ph) 268–270 (estimated) 3196 (N-H), 1675 (C=S)
4l 8-OCH₃, 4-(2-Cl-Ph) 270–272 3196, 1675, 732 (C-Cl)
4q 8-OCH₃, 4-(4-OH-Ph) 268–270 3412 (O-H), 1656 (C=S)
353268-05-0 8-OCH₃, 4-(2-F-Ph) N/A N/A

Key Observations :

  • Methoxy vs.
  • Hydroxyl Group (4q) : The 4-OH substituent introduces hydrogen-bonding capability, which may enhance antibacterial activity but reduce metabolic stability .

Key Insights :

  • Methoxy Groups : Enhance anti-HIV activity (EC₅₀ = 3.8 μM) likely via improved target binding or solubility .
  • Chloro Substituent (4l) : Greater cytotoxicity (IC₅₀ = 8.2 μM) compared to the target compound, possibly due to increased electrophilicity .
  • Hydroxyl Group (4q) : Superior antibacterial activity (MIC = 16 μg/mL) attributed to hydrogen bonding with bacterial enzymes .
Structure-Activity Relationship (SAR)
  • Position 8 Methoxy : Critical for maintaining planar conformation, facilitating intercalation with DNA or protein targets .
  • Position 4 Substituents :
    • Electron-donating groups (e.g., OCH₃) improve solubility but may reduce membrane permeability.
    • Electron-withdrawing groups (e.g., Cl, F) enhance cytotoxicity but increase metabolic susceptibility.
  • Thione vs. Ketone : The thione group (C=S) increases hydrogen-bond acceptor strength compared to C=O, improving interactions with cysteine residues in viral proteases .
Theoretical and Computational Studies
  • Gaussian 03 Analysis : Confirmed the tetrahedral geometry at position 4 and the planar benzoquinazoline core, essential for binding to Bcl-xL’s hydrophobic groove .
  • Docking Studies : The 4-methoxyphenyl group in the target compound fits into the P4 pocket of Bcl-xL, while chloro analogs occupy smaller hydrophobic pockets .

Biological Activity

8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a detailed overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H20_{20}N2_2O2_2S. Its structure features a thione group which is pivotal for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on various quinazoline compounds demonstrated that they can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Molecular Docking Studies : These studies revealed that this compound binds effectively to cancer-related targets. The binding affinities suggest a potential role in modulating pathways involved in cell growth and apoptosis .
  • Cytotoxicity Assays : In vitro cytotoxicity tests using the MTT assay have shown that this compound exhibits dose-dependent inhibition of cancer cell lines, indicating its potential as an effective anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS. The presence of methoxy groups in its structure enhances its ability to scavenge free radicals:

  • Mechanism : The compound's antioxidant activity is attributed to its ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains:

  • Inhibition Studies : The compound has been tested against common pathogens such as E. coli and Staphylococcus aureus, showing effective inhibition at certain concentrations .

Case Studies and Research Findings

StudyMethodologyFindings
Molecular DockingIdentified significant binding interactions with cancer targets.
Cytotoxicity AssayDemonstrated dose-dependent inhibition of cancer cell proliferation.
Antioxidant AssaysExhibited strong scavenging activity against DPPH radicals.
Antimicrobial TestingEffective against E. coli and Staphylococcus aureus.

Q & A

Q. Key Variables :

  • Solvent : Acetonitrile improves microwave absorption and reaction homogeneity .
  • Catalyst : Acidic conditions (e.g., HCl) are critical for cyclization, while ionic liquids reduce side reactions .
  • Substituents : Electron-donating groups (e.g., 4-methoxyphenyl) enhance nucleophilic attack during cyclization .

How do structural modifications at the 4-phenyl position affect the electrochemical properties of this quinazoline-thione scaffold?

Advanced Research Question
Electrochemical studies on analogous ferrocenyl-substituted quinazolinones reveal that redox behavior is localized at the substituent (e.g., ferrocene moiety) rather than the quinazoline core . For 8-methoxy-4-(4-methoxyphenyl) derivatives, cyclic voltammetry (CV) in acetonitrile shows a quasi-reversible one-electron oxidation peak at +0.45 V (vs. Ag/AgCl), attributed to the thione sulfur’s electron-rich environment . DFT computations corroborate this, demonstrating that methoxy groups at the 4-position stabilize the oxidized state via resonance effects .

Q. Methodological Insight :

  • CV Parameters : Use a scan rate of 100 mV/s and a three-electrode system (glassy carbon working electrode) to minimize capacitive currents .
  • DFT Validation : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict redox potentials within ±0.1 V of experimental values .

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s solid-state structure?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and packing motifs. For example, the thione group (C=S) in related compounds exhibits a bond length of ~1.68 Å, confirming its planarity . ¹H/¹³C NMR in CDCl₃ reveals diagnostic signals:

  • ¹H NMR : Methoxy protons resonate at δ 3.80–3.85 ppm, while tetrahydrobenzo protons show multiplet splitting at δ 1.80–2.70 ppm .
  • ¹³C NMR : The thione carbon (C=S) appears at δ 174–176 ppm, distinct from carbonyl (C=O) signals at δ 165–170 ppm .

Q. Advanced Application :

  • IR Spectroscopy : The C=S stretch at 1180–1200 cm⁻¹ is critical for distinguishing thiones from oxo analogs .

How does this compound’s anti-HIV and cytotoxicity profile compare to structurally related quinazoline derivatives?

Advanced Research Question
In cytotoxicity assays (MTT protocol, IC₅₀), 8-methoxy-4-(4-methoxyphenyl) derivatives exhibit moderate activity (IC₅₀ = 25–35 μM) against HeLa cells, outperforming 4-(thiophen-2-yl) analogs (IC₅₀ = 40–50 μM) . Anti-HIV evaluations (MT-4 cell line) show EC₅₀ values of 8–12 μM, likely due to improved membrane permeability from the methoxy groups . Structure-Activity Relationship (SAR) :

  • Methoxy Groups : Enhance lipophilicity (logP ≈ 3.2) and target binding via π-stacking interactions .
  • Thione vs. Oxo : Thiones show higher selectivity indices (SI = 4–6) than oxo derivatives (SI = 2–3) due to reduced off-target effects .

Q. Experimental Design :

  • Dose Range : Test concentrations from 1–100 μM to capture full dose-response curves .
  • Control Compounds : Include zidovudine (AZT) as a positive control for anti-HIV assays .

What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic analysis?

Advanced Research Question
Discrepancies in yields (e.g., 70% vs. 93% for microwave synthesis) arise from variations in aldehyde reactivity and catalyst loading . For example, electron-deficient aldehydes (e.g., 4-chlorophenyl) require higher catalyst concentrations (10 mol% vs. 5 mol%) to achieve comparable yields . Mechanistic Resolution :

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Computational Modeling : Use DFT to calculate activation barriers for competing pathways (e.g., thione vs. oxo formation) .

What strategies are effective for functionalizing the thione group to generate bioactive derivatives?

Advanced Research Question
The thione group undergoes S-alkylation and cyclocondensation to yield diverse heterocycles:

  • S-Alkylation : React with chloroacetic acid to form thiazoloquinazolines (e.g., 3-methoxy-7-phenyl-thiazolo[2,3-b]quinazoline) .
  • Cyclocondensation : Treat with 1,3-dibromopropane to generate six-membered thiazinoquinazolines, which exhibit enhanced antimicrobial activity (MIC = 8–16 μg/mL against S. aureus) .

Q. Optimization Tips :

  • Solvent Choice : Use DMF for S-alkylation to stabilize intermediates .
  • Temperature Control : Maintain 60–80°C to prevent thione decomposition .

How do computational methods (e.g., DFT) enhance the interpretation of this compound’s redox and spectroscopic properties?

Advanced Research Question
DFT at the B3LYP/6-311+G(d,p) level accurately predicts:

  • Redox Potentials : Calculated oxidation potential of +0.43 V aligns with CV data (±0.02 V error) .
  • Vibrational Frequencies : IR-active C=S stretch at 1185 cm⁻¹ matches experimental values .
  • NMR Chemical Shifts : GIAO method predicts methoxy carbon (δ 55–56 ppm) within 1 ppm of observed data .

Q. Validation Protocol :

  • Compare computed vs. experimental Mulliken charges to assess electron distribution at the thione sulfur .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 2
Reactant of Route 2
8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.